molecular formula C8H11Cl2N3O B022583 Lazabemide hydrochloride CAS No. 103878-83-7

Lazabemide hydrochloride

Katalognummer: B022583
CAS-Nummer: 103878-83-7
Molekulargewicht: 236.10 g/mol
InChI-Schlüssel: JMFKTFLARGGXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lazabemide-Hydrochlorid ist ein selektiver und reversibler Inhibitor der Monoaminoxidase B (MAO-B). Es wurde ursprünglich als Antiparkinsonmittel entwickelt, kam aber nie auf den Markt. Die Verbindung hat die Summenformel C8H10ClN3O und eine molare Masse von 199,64 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Lazabemide-Hydrochlorid beinhaltet die Reaktion von 5-Chlorpyridin-2-carbonsäure mit N-(2-Aminoethyl)carbaminsäure-tert-butylester unter Verwendung von Carbonyldiimidazol in siedendem Tetrahydrofuran (THF). Diese Reaktion liefert N-[2-(tert-Butoxycarbonylamino)ethyl]-5-chlorpyridin-2-carboxamid, das dann mit Trifluoressigsäure in siedendem Dichlormethan hydrolysiert und mit ethanolischer Salzsäure behandelt wird, um das Hydrochloridsalz zu erhalten .

Industrielle Produktionsmethoden: Pharmazeutische Zusammensetzungen von Lazabemide-Hydrochlorid in kristalliner Form wurden zusammen mit Methoden zu ihrer Herstellung offengelegt. Diese Methoden gewährleisten die Stabilität und Reinheit der Verbindung für industrielle Anwendungen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lazabemide hydrochloride involves the reaction of 5-chloropyridine-2-carboxylic acid with N-(2-aminoethyl)carbamic acid tert-butyl ester using carbonyl-dimidazole in refluxing tetrahydrofuran (THF). This reaction yields N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide, which is then hydrolyzed with trifluoroacetic acid in refluxing dichloromethane and treated with ethanolic hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Pharmaceutical compositions of this compound in crystalline form have been disclosed, along with methods of their production. These methods ensure the compound’s stability and purity for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lazabemide-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Lazabemide-Hydrochlorid kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

    Reduktion: Reduktionsreaktionen, die Lazabemide-Hydrochlorid betreffen, sind weniger häufig.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am Pyridinring.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

    Substitution: Reagenzien wie Natriumhydroxid oder andere Nukleophile können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Derivate liefern, bei denen verschiedene funktionelle Gruppen das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Lazabemide-Hydrochlorid entfaltet seine Wirkung durch selektive und reversible Hemmung der Monoaminoxidase B (MAO-B). Diese Hemmung verhindert den Abbau von Dopamin und erhöht so seine Verfügbarkeit im Gehirn. Die Verbindung bindet an die aktive Stelle von MAO-B und blockiert seine enzymatische Aktivität. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der Parkinson-Krankheit, bei der der Dopaminspiegel kritisch niedrig ist .

Ähnliche Verbindungen:

    Selegilin: Ein weiterer MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

    Rasagilin: Ein selektiver MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.

    Safinamid: Ein reversibler MAO-B-Inhibitor mit zusätzlicher Glutamatfreisetzungshemmung.

Einzigartigkeit: Lazabemide-Hydrochlorid ist einzigartig aufgrund seiner reversiblen Hemmung von MAO-B, die eine schnelle Wiederherstellung der Enzymaktivität nach Absetzen ermöglicht. Diese Eigenschaft unterscheidet es von irreversiblen Inhibitoren wie Selegilin und Rasagilin .

Vergleich Mit ähnlichen Verbindungen

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.

Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .

Biologische Aktivität

Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .

Inhibition of Monoamine Oxidase

Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:

  • In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of 3.12±0.05μmol mL3.12\pm 0.05\,\mu \text{mol mL} for MAO-A, while compound 3m had an IC50 of 5.04±0.06μmol mL5.04\pm 0.06\,\mu \text{mol mL} for MAO-B .
  • In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .

Efficacy in Parkinson's Disease

A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:

  • A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
  • The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.

Study on Lazabemide Prodrug

Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:

  • Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
  • Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .

Summary Table: Biological Activity Overview

Feature Details
Compound Name This compound
Mechanism Reversible inhibitor of MAO-B
Target Diseases Parkinson's Disease, Alzheimer's Disease
Key Findings - Significant inhibition of MAO-A and MAO-B
- Increased levels of DA, NE, and 5-HT in vivo
- Delayed need for levodopa therapy by 51% in clinical trials
Safety Profile Well tolerated up to 400 mg/day; no significant adverse effects reported

Eigenschaften

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046739
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-83-7
Record name Lazabemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer, thermometer and gas inlet arrangement, is charged under argon with 692 g (3.2 mol) of 2-butyl 5-chloropyridine-2-carboxylate and 7 l of ethylene diamine and the clear solution obtained is stirred, whereby the internal temperature rises slowly from 22° to a maximum of 30° during the stirring. The course of the reaction is followed by gas chromatography. After a reaction period of 3 hours (the internal temperature still amounts to 27°) the reaction solution is evaporated at 30°-40° under reduced pressure. The evaporation residue--a clear, yellow oil--weighs 753 g. A 20 liter stirring vessel as well as two 5 liter separating funnels are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water. The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride and the solution obtained is added to the stirring vessel. After intermixing of the two phases the pH value of the aqueous phase amounts to about 1. Subsequently, the organic phase from the stirring vessel as well as two 1.5 l portions of methylene chloride are passed in sequence and with good intermixing through the stirring vessel and the two separating funnels. The aqueous phases are combined in the stirring vessel and adjusted to about pH 11 by the addition of 3 l of ice-cold 3N sodium hydroxide solution. The two separating funnels are charged with two 750 ml portions of semi-saturated sodium chloride solution. Then, in each case with good intermixing, six 1.5 l portions of methylene chloride are passed through the stirring vessel and the two separating funnels. The organic phases are combined and dried over 500 g of sodium sulphate. The drying agent is filtered off and the filtrate is evaporated at 30°-40° under reduced pressure. The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours and thereafter weighs 616 g (3.08 mol). It crystallizes upon standing at 20°. The crystallizate is dissolved in 3.2 l of methanol at 20°. 688 ml of 4.48N methanolic hydrochloric acid (3.08 mol) are added in one portion to the solution while cooling in an ice bath. The reaction mixture is stirred for 15 minutes and the resulting suspension is subsequently heated to 50°, whereby a clear solution again results. Thereto there are added within 30 minutes 5.8 l of t-butyl methyl ether (pre-heated to 50°). The suspension obtained is left to cool to 20° (duration about 1.5 hours) and it is subsequently cooled to 0°-5° with an ice bath. The solid is subsequently filtered off and rinsed with 1.100 l of petroleum ether (low-boiling). The crystallizate is subsequently dried to constant weight at 40° in a vacuum drying oven and thereafter weighs 693 g (95% crystallization yield). For further purification, the crystallizate is heated to 55° in 3.6 l of methanol and dissolved. While stirring vigorously there are allowed to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby the mixture is seeded with pure crystals of the end product after the addition of 1.5 l of solvent. The suspension obtained is left to cool to about 20° (duration about 1.5 hours), whereupon it is cooled to 0°-5° with an ice bath. The crystallizate is filtered off and washed with 1.11 of pentane. The N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride obtained is dried in a high vacuum at 50°/1 Pa for two days and thereafter weighs 665 g (87%), m.p. 197°-199°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three
[Compound]
Name
two
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
[Compound]
Name
two
Quantity
750 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
six
Quantity
1.5 L
Type
reactant
Reaction Step Seven
Quantity
688 mL
Type
reactant
Reaction Step Eight
Quantity
5.8 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lazabemide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lazabemide hydrochloride
Reactant of Route 3
Reactant of Route 3
Lazabemide hydrochloride
Reactant of Route 4
Reactant of Route 4
Lazabemide hydrochloride
Reactant of Route 5
Reactant of Route 5
Lazabemide hydrochloride
Reactant of Route 6
Reactant of Route 6
Lazabemide hydrochloride
Customer
Q & A

Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?

A1: This is an interesting question and warrants further investigation. While this compound is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if this compound's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.